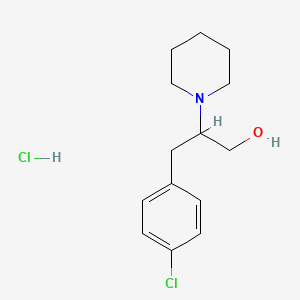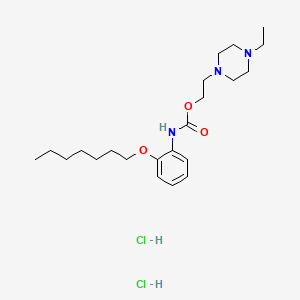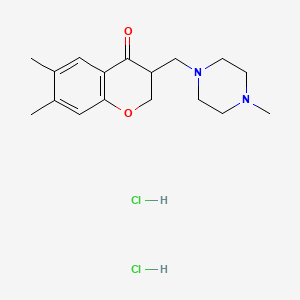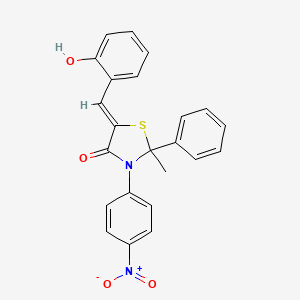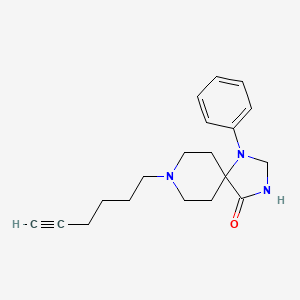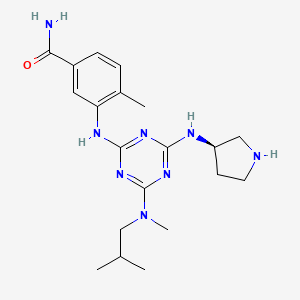
VD2Dmr29U5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VD2Dmr29U5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an amine derivative.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes:
Batch Processing: Reactants are added to a reactor in a specific sequence, and the reaction is monitored to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
VD2Dmr29U5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
VD2Dmr29U5 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of VD2Dmr29U5 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: Bind to cellular receptors, triggering a cascade of intracellular signaling events.
Modulate Gene Expression: Influence the expression of specific genes by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
VD2Dmr29U5 can be compared with other similar compounds, such as:
PS-166275: A benzamide derivative with a similar triazine ring structure but different substituents on the pyrrolidine moiety.
PS-166277: Another triazine-based compound with variations in the amine substituents.
PS-166278: A related compound with modifications in the benzamide portion.
Uniqueness
This compound stands out due to its unique combination of a triazine ring and a pyrrolidine moiety, which imparts distinct chemical properties and biological activities.
Propiedades
Número CAS |
348089-57-6 |
|---|---|
Fórmula molecular |
C20H30N8O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-methyl-3-[[4-[methyl(2-methylpropyl)amino]-6-[[(3R)-pyrrolidin-3-yl]amino]-1,3,5-triazin-2-yl]amino]benzamide |
InChI |
InChI=1S/C20H30N8O/c1-12(2)11-28(4)20-26-18(23-15-7-8-22-10-15)25-19(27-20)24-16-9-14(17(21)29)6-5-13(16)3/h5-6,9,12,15,22H,7-8,10-11H2,1-4H3,(H2,21,29)(H2,23,24,25,26,27)/t15-/m1/s1 |
Clave InChI |
GLZVGITYALULNP-OAHLLOKOSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)N[C@@H]3CCNC3 |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=NC(=N2)N(C)CC(C)C)NC3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


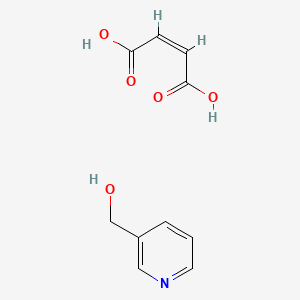
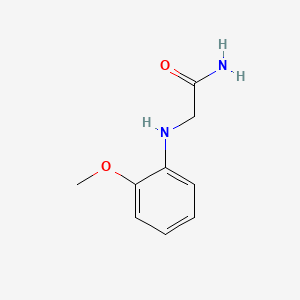
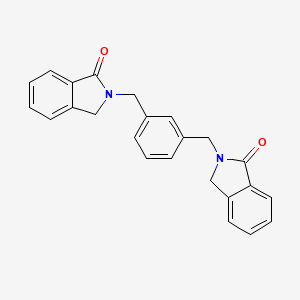

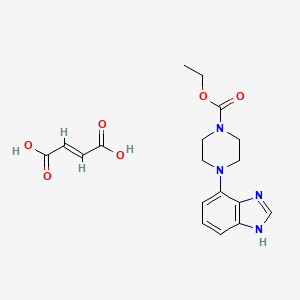
![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
